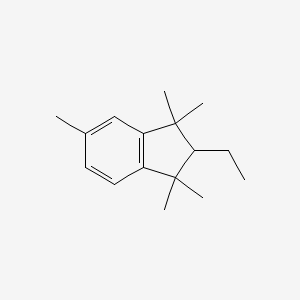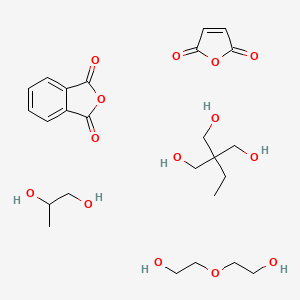
2-Benzofuran-1,3-dione;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Isobenzofurandione, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 2,5-furandione, 2,2’-oxybis[ethanol] and 1,2-propanediol is a complex polymeric compound. It is known for its unique structural properties and is used in various industrial applications, particularly in the production of polyester polyols .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the reaction of 1,3-isobenzofurandione with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 2,5-furandione, 2,2’-oxybis[ethanol], and 1,2-propanediol. The reaction typically occurs under controlled conditions, including specific temperatures and catalysts to ensure the desired polymerization .
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using large reactors where the reactants are mixed and heated to initiate polymerization. The process is carefully monitored to maintain the quality and consistency of the polymer. The final product is then purified and processed into various forms for different applications .
Chemical Reactions Analysis
Types of Reactions
1,3-Isobenzofurandione, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 2,5-furandione, 2,2’-oxybis[ethanol] and 1,2-propanediol undergoes several types of chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, which may alter its properties.
Reduction: Reduction reactions can also occur, affecting the polymer’s structure.
Substitution: Various substitution reactions can take place, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can produce alcohols. Substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
1,3-Isobenzofurandione, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 2,5-furandione, 2,2’-oxybis[ethanol] and 1,2-propanediol has numerous applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various chemical compounds.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and the creation of medical devices.
Industry: Applied in the production of coatings, adhesives, and other polymer-based products.
Mechanism of Action
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to form stable complexes with other molecules, facilitating its use in various applications. The specific pathways involved depend on the context in which the polymer is used, such as in drug delivery or material science .
Comparison with Similar Compounds
Similar Compounds
1,3-Isobenzofurandione, polymer with 2,2’-oxybis[ethanol]: Similar in structure but lacks some of the additional functional groups present in the target polymer.
1,3-Isobenzofurandione, polymer with 1,2-ethanediol: Another related compound with different properties due to the variation in the diol component.
Uniqueness
The uniqueness of 1,3-Isobenzofurandione, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 2,5-furandione, 2,2’-oxybis[ethanol] and 1,2-propanediol lies in its complex structure, which imparts specific properties that are valuable in various applications. Its ability to undergo multiple types of chemical reactions and form stable complexes makes it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
65588-77-4 |
|---|---|
Molecular Formula |
C25H38O14 |
Molecular Weight |
562.6 g/mol |
IUPAC Name |
2-benzofuran-1,3-dione;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;propane-1,2-diol |
InChI |
InChI=1S/C8H4O3.C6H14O3.C4H2O3.C4H10O3.C3H8O2/c9-7-5-3-1-2-4-6(5)8(10)11-7;1-2-6(3-7,4-8)5-9;5-3-1-2-4(6)7-3;5-1-3-7-4-2-6;1-3(5)2-4/h1-4H;7-9H,2-5H2,1H3;1-2H;5-6H,1-4H2;3-5H,2H2,1H3 |
InChI Key |
VRMYMKLGKJZXMT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(CO)CO.CC(CO)O.C1=CC=C2C(=C1)C(=O)OC2=O.C1=CC(=O)OC1=O.C(COCCO)O |
Related CAS |
65588-77-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,9,9-Trimethyl-8-methylidene-1,4-dithiaspiro[4.5]dec-6-ene](/img/structure/B14467081.png)
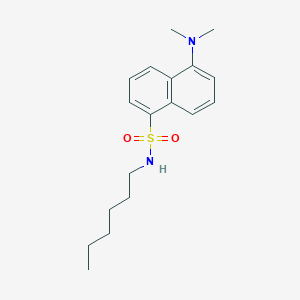
![Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-(1-oxopropoxy)ethyl]amino]-](/img/structure/B14467090.png)
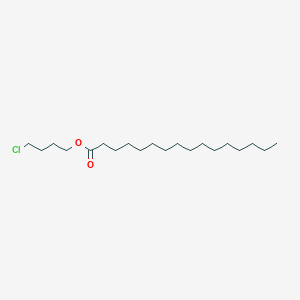
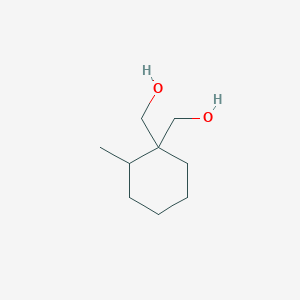
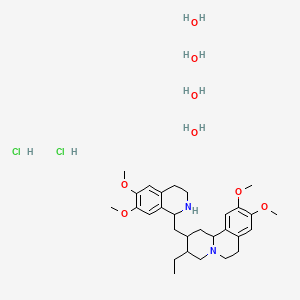
![Fluoro[bis(fluoromethyl)]methylsilane](/img/structure/B14467125.png)

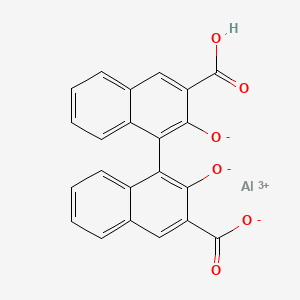
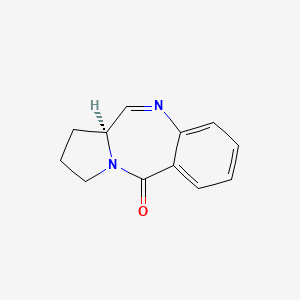
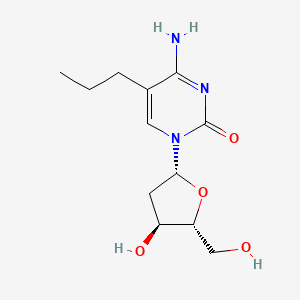

![Diethyl [2-(methylamino)ethyl]phosphonate](/img/structure/B14467151.png)
